molecular formula C19H22N2O2 B12671034 N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide CAS No. 93841-60-2

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide

Cat. No.: B12671034
CAS No.: 93841-60-2
M. Wt: 310.4 g/mol
InChI Key: AVOQHFGBRPLGTD-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic heterocycle, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.

    Introduction of Substituents: The methoxy and methyl groups are introduced onto the carbazole ring through electrophilic aromatic substitution reactions.

    Attachment of the Acetamide Group: The final step involves the reaction of the substituted carbazole with N-methylacetamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The methoxy and methyl substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

Uniqueness

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

93841-60-2

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide

InChI

InChI=1S/C19H22N2O2/c1-12-14(9-10-21(3)13(2)22)5-7-16-17-11-15(23-4)6-8-18(17)20-19(12)16/h5-8,11,20H,9-10H2,1-4H3

InChI Key

AVOQHFGBRPLGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(C)C(=O)C

Origin of Product

United States

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